molecular formula C18H18N6O B11037483 7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11037483
M. Wt: 334.4 g/mol
InChI Key: WREFSGOHLNLKHG-UHFFFAOYSA-N
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Description

7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a triazole derivative . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-bromosuccinimide in chloroform or carbon tetrachloride.

Major Products

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that 7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one may exhibit anticancer properties. Research has highlighted the potential of similar triazolo and pyrimidine derivatives in treating proliferative conditions such as cancer. The compound's ability to interact with specific cellular pathways could lead to the development of novel anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds within the pyrido-triazolo-pyrimidine class have been documented. Studies suggest that derivatives can inhibit inflammatory mediators and pathways, providing a basis for developing anti-inflammatory drugs. The synthesis of related compounds has shown promising results in reducing edema and other inflammatory responses .

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antimicrobial activity. This suggests that the compound may also possess similar properties, making it a candidate for further exploration in treating infections caused by resistant pathogens .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for validating its therapeutic potential. Key areas of focus include:

  • Binding affinity to specific receptors or enzymes.
  • Mechanistic studies on how the compound exerts its biological effects.
  • Toxicological assessments to evaluate safety profiles .

Mechanism of Action

The mechanism of action of 7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolo-pyrimidine scaffold and exhibits comparable properties.

Uniqueness

7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pentyl group and pyridin-3-yl moiety may enhance its lipophilicity and binding affinity to certain targets, distinguishing it from other similar compounds.

Biological Activity

7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound belonging to the class of pyrido-triazolo-pyrimidines. Its unique structure features multiple fused rings, which contribute to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N6O. The compound's structure allows for various interactions with biological targets due to the presence of functional groups that can influence its reactivity and biological activity.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit significant anticancer properties. The following sections detail its biological activities based on recent research findings.

Anticancer Activity

Research indicates that compounds within the triazolo and pyrimidine classes have been extensively studied for their anticancer effects. Notably:

  • Mechanism of Action : The compound may act by inhibiting specific enzymes or pathways involved in cancer cell proliferation. For instance, it has been suggested that similar compounds target cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Cell Line Studies : In vitro studies have shown that derivatives of triazolo-pyrimidines exhibit antiproliferative activity against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the nanomolar range against breast cancer (MCF-7), colon cancer (HCT116), and lung cancer cells (HepG2) .
Compound IDCancer Cell LineIC50 (nM)
7-Pentyl CompoundMCF-7TBD
7-Pentyl CompoundHCT116TBD
7-Pentyl CompoundHepG2TBD

Other Biological Activities

Beyond its anticancer potential, this compound may possess additional pharmacological properties:

  • Antimicrobial Activity : Similar compounds have shown antimicrobial effects against various pathogens. This suggests a potential for development into antimicrobial agents .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties in preclinical models, indicating a broader therapeutic profile .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazolo-pyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activity against cancer cell lines. The results indicated that specific modifications to the triazole and pyrimidine moieties could enhance anticancer activity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of triazolo-pyrimidines have revealed that certain substitutions significantly affect potency. For instance, the introduction of electron-withdrawing groups has been associated with increased inhibitory activity against cancer cell proliferation .

Properties

Molecular Formula

C18H18N6O

Molecular Weight

334.4 g/mol

IUPAC Name

11-pentyl-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C18H18N6O/c1-2-3-4-9-23-10-7-15-14(17(23)25)12-20-18-21-16(22-24(15)18)13-6-5-8-19-11-13/h5-8,10-12H,2-4,9H2,1H3

InChI Key

WREFSGOHLNLKHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CN=CC=C4

Origin of Product

United States

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